molecular formula C9H10FNO2 B15253314 1-(1,3-Benzodioxol-5-yl)-2-fluoroethanamine

1-(1,3-Benzodioxol-5-yl)-2-fluoroethanamine

Cat. No.: B15253314
M. Wt: 183.18 g/mol
InChI Key: OPMHHCIMSYBWNI-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-amine is a chemical compound that features a benzodioxole ring substituted with a fluoroethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-fluoroethan-1-amine typically involves the introduction of a fluoroethanamine group to the benzodioxole ring. One common method involves the reaction of 1,3-benzodioxole with fluoroethanamine under specific conditions that facilitate the substitution reaction. The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluoroethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-fluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluoroethanamine group can form hydrogen bonds and other interactions with active sites, leading to modulation of biological pathways. The benzodioxole ring contributes to the compound’s stability and ability to interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
  • 1-(2H-1,3-Benzodioxol-5-yl)-2-chloroethan-1-amine

Uniqueness: 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-amine is unique due to the presence of the fluoroethanamine group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-fluoroethanamine

InChI

InChI=1S/C9H10FNO2/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7H,4-5,11H2

InChI Key

OPMHHCIMSYBWNI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CF)N

Origin of Product

United States

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